N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with an acetamide moiety. The triazolopyridazine system comprises a pyridazine ring fused to a [1,2,4]triazole, with a 3-oxo group and a phenyl substituent at position 4. The acetamide side chain includes a 2-ethoxyphenyl group, where the ethoxy (–OCH₂CH₃) substituent is located at the ortho position of the aromatic ring.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-29-18-11-7-6-10-17(18)22-20(27)14-25-21(28)26-19(24-25)13-12-16(23-26)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYOLIVQXEPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine core.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where the triazolopyridazine core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with ethylamine to form the acetamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the triazolopyridazine core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving triazolopyridazine derivatives.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(4-ethoxyphenyl) Analog ()
A closely related compound, N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide, differs solely in the ethoxy group’s position (para instead of ortho). This positional change alters steric and electronic properties:
- Ortho vs. Conversely, para-substituted analogs often exhibit improved π-π stacking due to unhindered aromatic interactions .
Triazolopyridazine Derivatives ()
Several analogs with modified substituents on the triazolopyridazine core or acetamide chain are listed in . Key comparisons include:
| Compound ID/Name | Triazolopyridazine Substituents | Acetamide Substituents | Inferred Properties |
|---|---|---|---|
| Target Compound | 3-oxo, 6-phenyl | N-(2-ethoxyphenyl) | High H-bond potential (3-oxo), moderate logP |
| 894037-84-4 | 4-chlorophenyl at position 6 | N-(4-chlorophenyl) | Increased lipophilicity (Cl substituent) |
| 894049-45-7 | 4-methoxyphenyl at position 6 | N-(4-methoxyphenyl) | Reduced logP (smaller alkoxy group) |
| 891117-12-7 | 3-methyl, 6-phenyl | N-(4-ethoxyphenyl) | Enhanced steric bulk (methyl group) |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s ethoxy group (electron-donating) may enhance solubility compared to electron-withdrawing groups (e.g., chloro in 894037-84-4).
- Core Modifications : The 3-oxo group in the target compound likely increases hydrogen-bonding capacity relative to methyl or sulfanyl substituents (e.g., 894052-49-4 with 3-methylsulfanyl) .
- Phenyl vs. Heteroaromatic Substituents : The 6-phenyl group in the target compound may enhance π-π interactions compared to pyridinyl or thiophenyl analogs (e.g., 894063-52-6) .
Comparison with Heterocyclic Amines ()
Key contrasts include:
Biological Activity
N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a triazolo-pyridazinone core structure, which is known for its significant pharmacological potential. The presence of the ethoxyphenyl moiety enhances its lipophilicity and biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of triazoles and pyridazines exhibit notable antimicrobial properties. For instance, compounds containing the triazolo-pyridazinone framework have shown efficacy against various bacterial strains. A study highlighted that similar compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has been reported to inhibit cell proliferation in several cancer cell lines, including lung cancer and breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H460 (Lung Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In animal models, it has been shown to reduce edema and pain associated with inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo-pyridazine derivatives demonstrated that those with similar structural features to this compound exhibited broad-spectrum antimicrobial activity. The results suggested that modifications to the phenyl ring significantly impacted potency against specific bacterial strains .
Case Study 2: Anticancer Activity
In vitro studies on the H460 lung cancer cell line revealed that the compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V positivity, confirming apoptotic cell death .
Research Findings
Recent studies have focused on optimizing the structure of pyridazinone derivatives to enhance their biological activity. Modifications in substituents have been shown to influence their pharmacokinetic properties and therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Substitution reactions using nitrobenzene derivatives and alkoxy-phenols under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene .
- Step 2 : Reduction with iron powder under acidic conditions (e.g., HCl/EtOH) followed by condensation with cyanoacetic acid using EDCI/HOBt as coupling agents. Yields can be enhanced by optimizing stoichiometry (1:1.2 molar ratio for nitrobenzene:alkoxy-phenol) and reaction time (12–24 hours for condensation) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect trace impurities.
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolopyridazine core (e.g., δ 8.2–8.5 ppm for pyridazine protons) and ethoxyphenyl substituents (δ 1.3–1.5 ppm for CH₃ in ethoxy group) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₄O₃: 414.1693) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- GHS Compliance : Classify as Acute Toxicity (Category 4) and Skin Irritant (Category 2). Use PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous washes to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what validation experiments are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or Aurora B) to identify key interactions (e.g., hydrogen bonds with triazolopyridazine’s carbonyl group). Prioritize targets with docking scores ≤ −8.0 kcal/mol .
- Validation : Perform in vitro kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations. Cross-validate with SPR to measure binding kinetics (KD < 100 nM for high-affinity targets) .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation (e.g., t₁/₂ < 30 min) that may reduce in vivo efficacy.
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
- Dose Escalation : Test higher doses (e.g., 50–100 mg/kg in murine models) while monitoring toxicity (ALT/AST levels) .
Q. How can the triazolopyridazine scaffold be modified to improve selectivity against off-target receptors?
- Methodological Answer :
- SAR Analysis : Replace the 6-phenyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce π-π stacking with non-target kinases.
- Side Chain Engineering : Introduce polar groups (e.g., -SO₂NH₂) at the acetamide position to enhance hydrogen bonding with active-site residues .
- Proteomic Profiling : Use Chemoproteomics (e.g., kinobeads) to identify off-target binding and guide structural refinements .
Q. What are the best practices for troubleshooting low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Batch Consistency : Verify compound purity (≥95% by HPLC) and storage conditions (−20°C under argon to prevent oxidation) .
- Assay Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate cell line authenticity (STR profiling).
- Statistical Power : Use n ≥ 3 replicates and ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
